molecular formula C26H33N5O3 B11038127 3-[2-(4-ethylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one

3-[2-(4-ethylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one

Cat. No.: B11038127
M. Wt: 463.6 g/mol
InChI Key: TWTQQFIZMKAKJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ETHYLPIPERAZIN-1-YL)-6-{6,8,8,9-TETRAMETHYL-2-OXO-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-3-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ETHYLPIPERAZIN-1-YL)-6-{6,8,8,9-TETRAMETHYL-2-OXO-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-3-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-ETHYLPIPERAZIN-1-YL)-6-{6,8,8,9-TETRAMETHYL-2-OXO-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-3-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

2-(4-ETHYLPIPERAZIN-1-YL)-6-{6,8,8,9-TETRAMETHYL-2-OXO-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-3-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-ETHYLPIPERAZIN-1-YL)-6-{6,8,8,9-TETRAMETHYL-2-OXO-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-3-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ETHYLPIPERAZIN-1-YL)-6-{6,8,8,9-TETRAMETHYL-2-OXO-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-3-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings.

Properties

Molecular Formula

C26H33N5O3

Molecular Weight

463.6 g/mol

IUPAC Name

3-[2-(4-ethylpiperazin-1-yl)-6-oxo-1H-pyrimidin-4-yl]-6,8,8,9-tetramethyl-6,7-dihydropyrano[3,2-g]quinolin-2-one

InChI

InChI=1S/C26H33N5O3/c1-6-30-7-9-31(10-8-30)25-27-20(13-23(32)28-25)19-12-17-11-18-16(2)15-26(3,4)29(5)21(18)14-22(17)34-24(19)33/h11-14,16H,6-10,15H2,1-5H3,(H,27,28,32)

InChI Key

TWTQQFIZMKAKJH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=CC(=O)N2)C3=CC4=CC5=C(C=C4OC3=O)N(C(CC5C)(C)C)C

Origin of Product

United States

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